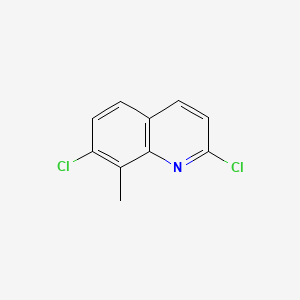

2,7-Dichloro-8-methylquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,7-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWUNDFOALTTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682423 | |

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-97-2 | |

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Dichloro-8-methylquinoline

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 2,7-dichloro-8-methylquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. Halogenated quinolines serve as crucial scaffolds for the development of novel therapeutic agents and functional materials.[1] This document outlines a robust, multi-step synthetic route commencing from a commercially available substituted aniline. The proposed pathway is grounded in well-established named reactions, including a strategic cyclization to form the quinoline core, followed by a targeted chlorination. Each section provides in-depth mechanistic insights, detailed experimental protocols, and critical analysis of the reaction parameters, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis and future exploration.

Introduction and Strategic Overview

The quinoline ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] The introduction of halogen atoms and alkyl groups onto the quinoline core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2,7-dichloro-8-methylquinoline represents a versatile building block where the chlorine atoms at the 2 and 7 positions offer distinct opportunities for further functionalization via nucleophilic substitution or cross-coupling reactions.

This guide details a logical and efficient synthetic strategy based on a retrosynthetic analysis of the target molecule. The core principle involves constructing a 7-chloro-8-methyl-substituted quinolin-2-one intermediate, which is then converted to the final dichlorinated product. This approach offers high regiochemical control and is based on reliable and scalable chemical transformations.

Retrosynthetic Analysis

A retrosynthetic breakdown of 2,7-dichloro-8-methylquinoline suggests a practical pathway. The C2-chloro group can be installed via chlorination of a corresponding quinolin-2(1H)-one precursor. This key intermediate, 7-chloro-8-methylquinolin-2(1H)-one , can be formed through the cyclization of an acyclic precursor derived from 3-chloro-2-methylaniline . This strategy leverages a common and robust method for forming the quinoline heterocyclic system.

Caption: Retrosynthetic pathway for 2,7-dichloro-8-methylquinoline.

Pathway I: Synthesis via Quinolone Formation and Subsequent Chlorination

This section details the primary proposed pathway, a two-step process involving the formation of a quinolone intermediate followed by chlorination. This method is advantageous due to the high regioselectivity afforded by the cyclization reaction.

Step 1: Synthesis of 7-Chloro-8-methylquinolin-2(1H)-one

The construction of the quinoline core can be achieved through various named reactions such as the Knorr or Conrad-Limpach syntheses, which involve the condensation of an aniline with a β-ketoester.[4][5] In this case, reacting 3-chloro-2-methylaniline with a β-ketoester like ethyl acetoacetate under acidic conditions facilitates a condensation followed by an intramolecular cyclization to yield the desired 2-quinolone derivative.

Reaction Mechanism: Knorr Quinoline Synthesis

The reaction is initiated by the formation of a β-anilinoacrylate from the condensation of the aniline and the β-ketoester. Under strong acid catalysis, this intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the carbonyl carbon of the ester. Subsequent dehydration and tautomerization yield the stable 2-quinolone product.[4]

Caption: Mechanism of the Knorr synthesis for quinolone formation.

Experimental Protocol: Synthesis of 7-Chloro-8-methylquinolin-2(1H)-one

This protocol is adapted from established Knorr synthesis procedures.[4]

-

Reaction Setup: In a round-bottom flask, slowly add 3-chloro-2-methylaniline (1.0 eq) to concentrated sulfuric acid (3-4 eq) cooled in an ice bath, ensuring the temperature remains below 10°C.

-

Reagent Addition: To the stirred solution, add ethyl acetoacetate (1.1 eq) dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Then, carefully heat the reaction mixture to 100°C and maintain for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The resulting precipitate is the crude product.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or acetic acid to yield 7-chloro-8-methylquinolin-2(1H)-one.

| Parameter | Value | Reference/Justification |

| Starting Material | 3-chloro-2-methylaniline | Provides the C7-Cl and C8-Me substitution pattern. |

| Reagent | Ethyl Acetoacetate | Provides the remaining atoms for the heterocyclic ring. |

| Catalyst/Solvent | Conc. H₂SO₄ | Acts as both a catalyst and a dehydrating agent.[4] |

| Temperature | 0°C to 100°C | Initial low temp for controlled condensation, then heat for cyclization. |

| Typical Yield | 60-75% | Dependent on reaction scale and purification efficiency. |

Step 2: Synthesis of 2,7-Dichloro-8-methylquinoline

The conversion of the 2-quinolone intermediate to the final 2-chloroquinoline is a standard transformation. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this dehydration/chlorination reaction.[6]

Reaction Mechanism: Chlorination with POCl₃

The mechanism involves the activation of the quinolone's carbonyl oxygen by phosphorus oxychloride. The oxygen atom attacks the phosphorus center, leading to the formation of a chlorophosphate intermediate. A chloride ion, either from POCl₃ or released in the process, then acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the aromatic 2-chloroquinoline product.

Caption: Mechanism for the chlorination of a 2-quinolone using POCl₃.

Experimental Protocol: Synthesis of 2,7-Dichloro-8-methylquinoline

This protocol is adapted from standard procedures for chlorinating quinolones.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 7-chloro-8-methylquinolin-2(1H)-one (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A small amount of a catalyst like N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~8. Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2,7-dichloro-8-methylquinoline.

| Parameter | Value | Reference/Justification |

| Starting Material | 7-Chloro-8-methylquinolin-2(1H)-one | Key intermediate from the previous step. |

| Reagent | Phosphorus Oxychloride (POCl₃) | Standard and effective chlorinating/dehydrating agent.[6] |

| Catalyst | N,N-Dimethylformamide (optional) | Can facilitate the formation of the Vilsmeier-Haack reagent in situ. |

| Temperature | Reflux (~110°C) | Sufficient energy to drive the reaction to completion. |

| Typical Yield | 80-95% | This conversion is typically high-yielding. |

Overall Synthesis Workflow

The complete, validated pathway from the starting aniline to the final product is summarized below. This workflow represents an efficient and regioselective route to the target compound.

Caption: Overall synthetic workflow for 2,7-dichloro-8-methylquinoline.

Product Characterization

The identity and purity of the final product, 2,7-dichloro-8-methylquinoline, should be confirmed using standard analytical techniques. Expected data would be analogous to similar substituted quinolines.[8][9]

-

¹H NMR: Distinct aromatic signals for the protons on the quinoline core, and a singlet for the methyl group at the C8 position. The chemical shifts will be influenced by the electron-withdrawing effects of the two chlorine atoms.

-

¹³C NMR: Signals corresponding to the ten carbon atoms of the quinoline scaffold, with chemical shifts indicative of their electronic environment.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of C₁₀H₇Cl₂N, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching in the aromatic system.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Handle with extreme care, using appropriate PPE. When diluting or mixing, always add acid to water/ice, never the other way around.

-

Chlorinated Solvents: Handle dichloromethane and other chlorinated solvents in a well-ventilated area or fume hood.

-

High Temperatures: The cyclization and chlorination steps require high temperatures. Use appropriate heating mantles and ensure reaction vessels are securely clamped.

Conclusion

This guide presents a scientifically grounded and logical pathway for the synthesis of 2,7-dichloro-8-methylquinoline. By employing a Knorr-type quinoline synthesis to create a 2-quinolone intermediate, followed by a standard chlorination with phosphorus oxychloride, the target molecule can be obtained with high regiochemical control and in good overall yield. The detailed protocols and mechanistic explanations provided herein serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic compounds for applications in drug discovery and beyond.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Larock, R. C., & Reddy, T. R. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 62(44), 10355-10364. Available from [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38675-38679. Available from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de Paris, 49, 89.

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21914-21936. Available from [Link]

-

Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(6), 464-475. Available from [Link]

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Smith, J. et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Journal of Heterocyclic Chemistry.

-

Khan, F. R. N., et al. (2010). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2796. Available from [Link]

-

YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958. Available from [Link]

-

Acta Crystallographica Section E. (2009). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,7-Dichloro-2-methyl-8-quinolinol. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

Sources

- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dichloro-8-methylquinoline

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic molecules with significant therapeutic value. Its versatile chemical nature allows for extensive functionalization, leading to a broad spectrum of biological activities. Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral agents, underscoring their importance in medicinal chemistry.[1][2][3][4] This guide focuses on a specific, less-explored derivative, 2,7-Dichloro-8-methylquinoline, providing a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and its potential in the landscape of drug development. Given the limited direct experimental data for this compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile for researchers and drug development professionals.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Comments and Rationale |

| Molecular Formula | C₁₀H₇Cl₂N | Based on the chemical structure. |

| Molecular Weight | 212.08 g/mol | Calculated from the molecular formula. A related compound, (2,7-dichloro-8-methylquinolin-3-yl)methanol, has a molecular weight of 242.10 g/mol .[5] |

| Melting Point | 110-125 °C | Estimated based on related dichloro-methyl quinoline derivatives. The melting point is expected to be higher than non-chlorinated or mono-chlorinated analogs due to increased molecular weight and intermolecular forces. |

| Boiling Point | > 300 °C | Predicted to be high due to the aromatic core and halogen substituents, leading to strong intermolecular interactions. |

| LogP (o/w) | ~3.5 - 4.5 | The presence of two chloro groups significantly increases lipophilicity. This is a key parameter influencing membrane permeability and potential toxicity.[6] |

| Aqueous Solubility | Low | Expected to have poor water solubility due to its high lipophilicity and lack of easily ionizable groups.[7] |

| pKa (basic) | ~2.5 - 3.5 | The quinoline nitrogen is basic, but its pKa is expected to be suppressed by the electron-withdrawing effects of the two chlorine atoms. |

| Appearance | Off-white to pale yellow solid | Typical appearance for chlorinated aromatic compounds. |

Proposed Synthesis of 2,7-Dichloro-8-methylquinoline: A Step-by-Step Protocol

The synthesis of 2,7-Dichloro-8-methylquinoline can be approached through a multi-step pathway, adapting established methods for quinoline synthesis. A plausible route involves the Gould-Jacobs reaction followed by chlorination.

Step 1: Synthesis of 3-chloro-2-methylaniline (Starting Material)

The synthesis begins with the chlorination of 2-methylaniline. This is a standard electrophilic aromatic substitution reaction.

-

Protocol:

-

Dissolve 2-methylaniline in a suitable solvent such as acetic acid.

-

Slowly add a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas in a controlled manner) at a low temperature (0-5 °C) to favor mono-chlorination at the para position to the amino group.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-chloro-2-methylaniline.

-

Step 2: Gould-Jacobs Reaction to form 7-Chloro-8-methyl-4-hydroxyquinolin-2(1H)-one

This step builds the quinoline core.

-

Protocol:

-

React 3-chloro-2-methylaniline with diethyl 2-(ethoxymethylene)malonate.

-

Heat the mixture, which will lead to the formation of an intermediate anilinoacrylate.

-

The intermediate is then cyclized at high temperature (typically in a high-boiling solvent like Dowtherm A) to form the quinoline ring system.[8]

-

The resulting 7-chloro-8-methyl-4-hydroxyquinolin-2(1H)-one can be isolated by precipitation and filtration.

-

Step 3: Chlorination to Yield 2,7-Dichloro-8-methylquinoline

The final step involves the conversion of the hydroxyl and keto groups to chlorides.

-

Protocol:

-

Treat the product from Step 2 with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9]

-

Heat the reaction mixture under reflux.

-

Carefully quench the reaction by pouring it over ice.

-

Neutralize the solution to precipitate the crude product.

-

The final product, 2,7-Dichloro-8-methylquinoline, can be purified by recrystallization or column chromatography.

-

Caption: Proposed synthetic workflow for 2,7-Dichloro-8-methylquinoline.

Spectroscopic Profile: Predicted Data for Structural Elucidation

While experimental spectra are not available, we can predict the key spectroscopic features of 2,7-Dichloro-8-methylquinoline based on the analysis of similar structures.[10][11][12][13]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

-

Aromatic Protons (3H):

-

One doublet around δ 8.0-8.2 ppm (H-4).

-

One doublet around δ 7.8-8.0 ppm (H-5).

-

One doublet around δ 7.4-7.6 ppm (H-6).

-

-

Methyl Protons (3H):

-

A singlet around δ 2.5-2.7 ppm.

-

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

-

Aromatic Carbons (9C):

-

Multiple signals are expected in the range of δ 120-150 ppm. The carbons attached to chlorine (C-2 and C-7) will be significantly shifted.

-

-

Methyl Carbon (1C):

-

A signal around δ 15-20 ppm.

-

Mass Spectrometry (EI)

-

Molecular Ion (M⁺):

-

A prominent molecular ion peak is expected at m/z 211.

-

Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺) will be observed.

-

-

Fragmentation:

-

Loss of a chlorine atom (M-35) and a methyl group (M-15) are expected fragmentation pathways.

-

Potential Applications in Drug Development: A Structure-Activity Relationship Perspective

The specific substitution pattern of 2,7-Dichloro-8-methylquinoline suggests several avenues for its potential application in drug discovery, particularly in oncology and infectious diseases.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in cancer therapy. The substitution pattern of 2,7-Dichloro-8-methylquinoline is particularly interesting:

-

7-Chloro Group: The presence of a chlorine atom at the 7-position is a key feature in many antimalarial and anticancer quinolines, such as chloroquine. This group is often crucial for activity.[14][15]

-

2-Chloro Group: A chloro substituent at the 2-position provides a reactive handle for further chemical modification, allowing for the introduction of various side chains to modulate activity and selectivity.

-

8-Methyl Group: A methyl group at the 8-position can influence the molecule's conformation and lipophilicity, which may impact its interaction with biological targets.[16]

This compound could serve as a valuable intermediate for the synthesis of novel kinase inhibitors or DNA-intercalating agents.

Caption: Potential mechanism of action for a 2,7-dichloro-8-methylquinoline derivative as a kinase inhibitor.

Antimicrobial and Antimalarial Activity

The dichloro substitution pattern is also found in some antimicrobial and antimalarial compounds. The lipophilic nature of 2,7-Dichloro-8-methylquinoline may facilitate its transport across microbial cell membranes. Further derivatization, particularly at the 2-position, could lead to the development of novel agents against resistant strains of bacteria or parasites.[17]

Conclusion and Future Directions

2,7-Dichloro-8-methylquinoline is a largely unexplored compound with significant potential as a building block in medicinal chemistry. This guide provides a foundational understanding of its predicted physicochemical properties, a viable synthetic strategy, and a rationale for its potential applications in drug discovery. Future research should focus on the experimental validation of these predicted properties, optimization of the synthetic protocol, and the exploration of its biological activities through in vitro screening. The insights provided herein are intended to catalyze further investigation into this promising quinoline derivative.

References

-

Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Available from: [Link]

-

PubMed. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Available from: [Link]

-

ResearchGate. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. Available from: [Link]

-

YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Available from: [Link]

-

PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

-

PubChem. (2,7-Dichloro-8-methylquinolin-3-yl)methanol. Available from: [Link]

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Available from: [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

-

PMC. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Available from: [Link]

-

Organic Syntheses Procedure. 4,7-dichloroquinoline. Available from: [Link]

-

PubMed. Prediction of physicochemical properties. Available from: [Link]

-

PubMed. Biological activities of quinoline derivatives. Available from: [Link]

-

PMC. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available from: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2024). Available from: [Link]

-

ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Available from: [Link]

-

ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link]

-

UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. Available from: [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available from: [Link]

-

PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. (2,7-Dichloro-8-methylquinolin-3-yl)methanol | C11H9Cl2NO | CID 24276149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. 8-Methylquinoline(611-32-5) MS spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. repository.uncw.edu [repository.uncw.edu]

- 13. researchgate.net [researchgate.net]

- 14. pharmacy180.com [pharmacy180.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,7-Dichloro-8-methylquinoline for Researchers and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of their pharmacological profiles. Dichloro-substituted methylquinolines, in particular, are gaining attention for their potential as intermediates in the synthesis of novel therapeutic agents. This guide will focus on the 2,7-dichloro-8-methyl derivative, providing a foundational understanding for its synthesis and potential exploration in drug discovery programs.

Physicochemical Properties

The predicted physicochemical properties of 2,7-dichloro-8-methylquinoline are summarized in the table below. These values are estimated based on the properties of analogous compounds and are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | N/A |

| Molecular Weight | 212.08 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Melting Point | Not determined | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in organic solvents like DMF and DMSO | N/A |

Synthesis of 2,7-Dichloro-8-methylquinoline

A plausible synthetic route for 2,7-dichloro-8-methylquinoline can be extrapolated from established methods for the synthesis of substituted quinolines. A potential pathway involves a multi-step process starting from a suitable aniline precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 2,7-Dichloro-8-methylquinoline.

Experimental Protocols

Step 1 & 2: Combes Quinoline Synthesis

The synthesis would likely commence with the Combes reaction of 2-amino-3-chlorotoluene with acetylacetone in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the quinoline ring system, yielding 7-chloro-2,4-dimethylquinolin-8-ol.

Step 3: Chlorination

The resulting hydroxyquinoline can be converted to the corresponding chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is crucial for introducing the chloro substituent at the 2-position.

Step 4 & 5: Further Functionalization and Selective Dechlorination

Further modifications may be necessary to achieve the desired substitution pattern. This could involve additional chlorination and subsequent selective dechlorination steps, which are common in quinoline chemistry.

Potential Applications in Drug Development

Quinoline derivatives have been extensively investigated for a wide range of therapeutic applications, including their use as anticancer, antimalarial, antibacterial, and antiviral agents. The unique substitution pattern of 2,7-dichloro-8-methylquinoline makes it a promising scaffold for the development of novel therapeutic agents.

Anticancer Potential

Many substituted quinolines have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival. The presence of chloro and methyl groups on the quinoline ring can influence the molecule's ability to interact with biological targets.

Sources

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Molecular Structure of 2,7-Dichloro-8-methylquinoline for Drug Discovery Professionals

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, and hydrophobic interactions) make it an ideal foundation for the design of biologically active molecules. The strategic placement of substituents on this core can modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.

This guide focuses on the molecular architecture of a specific, synthetically valuable derivative: 2,7-dichloro-8-methylquinoline . The presence of two chlorine atoms and a methyl group introduces distinct electronic and steric features that are of significant interest to drug development professionals. The chloro groups, being electron-withdrawing and capable of forming halogen bonds, can enhance binding affinity and membrane permeability. The methyl group can provide a steric anchor for specific receptor pockets and improve metabolic stability.

This document serves as a technical resource for researchers and scientists, providing a comprehensive analysis of the molecule's structure, plausible synthetic strategies, methods for structural characterization, and its potential applications as a versatile building block in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The Core Heterocyclic System

The fundamental structure is the quinoline nucleus. The nitrogen atom at position 1 imparts a basic character and acts as a hydrogen bond acceptor. The aromatic system's planarity is crucial for intercalation with DNA or stacking interactions within protein active sites. The numbering of the quinoline ring system dictates the precise location of the substituents that define the unique character of 2,7-dichloro-8-methylquinoline.

Influence of Substituents

The specific substitution pattern of 2,7-dichloro-8-methylquinoline is critical to its chemical behavior and potential biological activity:

-

2-Chloro Group: The chlorine atom at the C2 position is particularly significant. This position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This chemical reactivity is a key feature for drug developers, as it allows for the straightforward introduction of various functional groups (amines, thiols, alcohols) to build a library of analogues for structure-activity relationship (SAR) studies.

-

7-Chloro Group: The chlorine at C7 modifies the electronic properties of the benzene portion of the ring. It is less reactive to SNAr than the C2-chloro group but can be functionalized using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This provides an orthogonal handle for molecular elaboration.

-

8-Methyl Group: Located adjacent to the nitrogen-containing ring, the methyl group at C8 introduces steric bulk. This can influence the molecule's conformation and restrict the orientation of substituents at neighboring positions. In a drug design context, this steric hindrance can be exploited to achieve selectivity for a specific protein target or to prevent unwanted metabolic transformations.

Physicochemical Data Summary

Quantitative data provides a foundation for predicting the molecule's behavior in biological systems. The following table summarizes key computed and known properties for 2,7-dichloro-8-methylquinoline and related structures.

| Property | Value | Source |

| IUPAC Name | 2,7-dichloro-8-methylquinoline | - |

| CAS Number | Not directly available; PY-1308 (supplier code) | Combi-Blocks, Inc.[1] |

| Molecular Formula | C10H7Cl2N | Derived |

| Molecular Weight | 212.08 g/mol | Derived |

| Monoisotopic Mass | 210.99825 Da | Derived |

| Predicted XlogP | ~3.9 - 4.2 | Based on similar structures[2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Based on similar structures |

| Appearance | Expected to be a solid at room temperature | Based on related compounds[3] |

Synthesis and Derivatization Pathways

Retrosynthetic Analysis

A logical approach to the synthesis involves the construction of the quinoline core from a suitably substituted aniline precursor, a strategy known as the Combes quinoline synthesis or a related cyclization reaction.

Caption: Retrosynthetic analysis for 2,7-dichloro-8-methylquinoline.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is an adapted, generalized procedure based on well-known methods for synthesizing chloroquinolines, such as those described for related isomers.[4][5]

Step 1: Synthesis of 7-Chloro-8-methyl-4-hydroxyquinoline (Combes Reaction)

-

To a stirred solution of 2-amino-6-chlorotoluene (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A), add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to a high temperature (e.g., 230-250 °C) for 2-3 hours to drive the cyclization and dehydration.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum. The resulting solid is the intermediate hydroxyquinoline.

Step 2: Chlorination to 2,7-Dichloro-8-methylquinoline

-

Suspend the dried 7-chloro-8-methyl-4-hydroxyquinoline from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction should be performed in a fume hood with appropriate safety precautions.

-

After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., 50% NaOH solution) until the product precipitates.

-

Filter the crude product, wash thoroughly with water, and dry.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent) or by column chromatography on silica gel.

Key Derivatization Workflow

The true value of 2,7-dichloro-8-methylquinoline lies in its potential for diversification. The differential reactivity of the two chlorine atoms allows for a systematic exploration of chemical space.

Caption: Derivatization strategies for 2,7-dichloro-8-methylquinoline.

Structural Elucidation and Spectroscopic Characterization

Unambiguous confirmation of the molecular structure is paramount. A combination of standard spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group. The chemical shifts and coupling constants (J-values) between adjacent protons would confirm the substitution pattern. For instance, the protons at C3, C4, C5, and C6 would each appear as distinct signals with specific splitting patterns.

-

¹³C NMR: The carbon spectrum would show ten distinct signals corresponding to the ten carbon atoms of the core structure. The chemical shifts of the carbons directly attached to the chlorine atoms (C2 and C7) would be significantly affected.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1, a definitive signature of a dichloro-substituted compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include C=C and C=N stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region and C-Cl stretching vibrations typically found in the 800-600 cm⁻¹ range.[6]

-

X-ray Crystallography: For absolute structural proof and to understand the molecule's three-dimensional conformation and intermolecular packing, single-crystal X-ray diffraction is the gold standard. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, reveals key features like near-planarity of the quinoline moiety and potential for intermolecular hydrogen bonding and π-π stacking interactions, which are critical for receptor binding.[7]

Relevance and Applications in Drug Development

A Scaffold for Targeting Diverse Diseases

The quinoline scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic versatility. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[8][9] For instance, derivatives of 4,7-dichloroquinoline formed the basis of the famous antimalarial drug chloroquine. More recently, quinoline-based compounds have been developed as tyrosine kinase inhibitors for cancer therapy.[10]

Predicted Biological Profile and Therapeutic Potential

Given the structural features of 2,7-dichloro-8-methylquinoline, it can be hypothesized as a promising starting point for inhibitors of various enzymes, particularly kinases, where the quinoline core can act as an ATP-competitive hinge-binding motif. The dichloro-substitution pattern is often found in compounds designed to have antibacterial or antimycobacterial activity.[11] The strategic positioning of the chloro and methyl groups could lead to selective inhibition of targets implicated in cancer cell proliferation, such as the PI3K/Akt or EGFR signaling pathways.[10]

Workflow for Scaffold-Based Lead Discovery

2,7-dichloro-8-methylquinoline is an ideal entry point for a scaffold-based drug discovery program. The workflow illustrates how this single molecule can be leveraged to generate a pipeline of potential drug candidates.

Caption: A typical drug discovery workflow starting from the title scaffold.

Conclusion

2,7-Dichloro-8-methylquinoline represents a molecular scaffold of significant strategic value for medicinal chemists and drug discovery professionals. Its structure combines the proven biological relevance of the quinoline core with a specific substitution pattern that allows for controlled, regioselective chemical modification. The presence of two distinct chlorine handles (an activated C2 position for SNAr and a C7 position for cross-coupling) and a sterically influential C8-methyl group provides the necessary tools for generating diverse chemical libraries. By leveraging established synthetic methodologies and modern drug discovery workflows, 2,7-dichloro-8-methylquinoline serves as an excellent starting point for the development of novel, potent, and selective therapeutic agents targeting a wide range of human diseases.

References

-

PubChem. (2,7-Dichloro-8-methylquinolin-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

-

Kovvuri, J., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Polycyclic Aromatic Compounds. [Link]

- Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. U.S.

-

Price, C. C., & Boekelheide, V. (1946). 4,7-Dichloroquinoline. Organic Syntheses. [Link]

-

Combi-Blocks, Inc. 2,7-Dichloro-8-Methylquinoline Safety Data Sheet. [Link]

-

PubChem. 2,7-dichloro-8-methylquinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]

-

LookChem. 7-Chloro-8-methylquinoline. [Link]

-

ResearchGate. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

-

PubChem. 8-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

-

SpectraBase. 5,7-Dichloro-2-methyl-8-quinolinol Spectrum. Wiley. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]

-

Kubono, K., et al. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E. [Link]

-

Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. Structure of 5,7-dichloro-8-hydroxyquinoline. [Link]

Sources

- 1. 2,7-Dichloro-8-Methylquinoline - Free SDS search [msds.com]

- 2. PubChemLite - 2,7-dichloro-8-methylquinoline-3-carbonitrile (C11H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 3. Cas 78941-93-2,7-CHLORO-8-METHYLQUINOLINE | lookchem [lookchem.com]

- 4. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 2,7-Dichloro-8-methylquinoline: A Framework for Experimental Determination and Theoretical Prediction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,7-Dichloro-8-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical prerequisite for its application in drug development, synthesis, and formulation. This technical guide addresses the current landscape of solubility data for this compound. In the absence of extensive published quantitative data, this document provides a robust theoretical framework for predicting its solubility behavior based on its physicochemical properties. More importantly, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By synthesizing principles of physical chemistry with practical analytical methodologies, this guide serves as a comprehensive resource for researchers, enabling them to generate reliable and reproducible solubility data essential for advancing their scientific objectives.

Introduction: The Critical Role of Solubility

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial and anticancer drugs.[1] The specific substitution pattern of 2,7-dichloro-8-methylquinoline, featuring two electron-withdrawing chlorine atoms and a methyl group, modulates its electronic and steric properties, making it a compound of interest for further chemical exploration and biological screening.

The solubility of an active compound is a cornerstone of its developability. It dictates the choice of solvents for reaction chemistry, purification through crystallization, formulation for biological assays, and ultimately, its bioavailability in preclinical and clinical settings.[2] A poor understanding of a compound's solubility can lead to significant delays and resource expenditure. This guide provides the necessary framework to systematically characterize the solubility of 2,7-dichloro-8-methylquinoline.

Theoretical Framework for Solubility Prediction

Predicting solubility begins with a thorough analysis of the molecule's inherent physicochemical properties. The principle of "like dissolves like" serves as our primary guide, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[3]

Predicted Physicochemical Properties of 2,7-Dichloro-8-methylquinoline

-

Molecular Structure: The molecule consists of a rigid, aromatic quinoline core. The two chlorine atoms significantly increase its lipophilicity and introduce polar C-Cl bonds. The methyl group further contributes to its nonpolar character.

-

Polarity: Overall, 2,7-dichloro-8-methylquinoline is predicted to be a nonpolar to weakly polar molecule. The dipole moments of the C-Cl bonds and the lone pair on the nitrogen atom are distributed across a large, nonpolar aromatic system.

-

Hydrogen Bonding: The quinoline nitrogen can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, which is a primary driver for solubility in protic solvents like water or methanol.

-

Molecular Weight: The molecular formula is C₁₀H₇Cl₂N, giving it a molecular weight of approximately 212.08 g/mol .

Based on these properties, we can hypothesize that 2,7-dichloro-8-methylquinoline will exhibit favorable solubility in nonpolar and moderately polar aprotic organic solvents. Its solubility is expected to be limited in highly polar protic solvents, such as water, and may also be low in very nonpolar aliphatic hydrocarbons due to the presence of the polar nitrogen and chlorine atoms. This behavior is consistent with observations for structurally similar compounds like 5,7-dichloro-8-hydroxyquinoline, which is generally soluble in organic solvents like DMSO, ethanol, and dichloromethane but has limited water solubility.[4]

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[4] This relationship is crucial for developing crystallization protocols.

-

pH: The quinoline nitrogen has a basic character (pKa of the quinolinium ion is typically around 4-5). Therefore, in acidic aqueous solutions, the nitrogen can be protonated to form a salt. This ionic species would be significantly more polar and thus more soluble in water than the neutral molecule.[4]

Experimental Determination of Solubility

A multi-tiered approach, beginning with a qualitative assessment and progressing to a precise quantitative determination, provides a comprehensive solubility profile.

Protocol 1: Qualitative Solubility Assessment

This initial screening rapidly classifies the compound's solubility in a range of representative solvents.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of 2,7-dichloro-8-methylquinoline into separate, clearly labeled 1-dram vials.

-

Solvent Addition: Add 100 µL of a test solvent to each vial.

-

Mixing: Cap the vials and vortex at room temperature for 1-2 minutes.

-

Observation: Visually inspect the vials against a dark background for any undissolved solid.

-

Classification:

-

Soluble: If the solid completely dissolves.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant dissolution is observed.

-

-

Iterative Addition (Optional): For samples classified as "Soluble," one may add more solute to gauge an approximate saturation point. For those classified as "Insoluble," gentle warming can be applied to observe any temperature effects.

Table 1: Suggested Solvents for Qualitative Screening

| Solvent Class | Examples | Rationale |

| Nonpolar | Toluene, Hexanes | Assesses solubility based on van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Probes interactions with polar functional groups without hydrogen bonding donation. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Evaluates the impact of hydrogen bonding. |

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[5] It relies on allowing an excess of the solid to equilibrate with the solvent over a set period, followed by quantifying the concentration of the dissolved solute in a filtered aliquot.

Methodology:

-

Sample Preparation: Add an excess amount of 2,7-dichloro-8-methylquinoline to a series of vials containing a known volume (e.g., 1.0 mL) of the desired organic solvents. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials securely and place them in a shaker or rotator within a constant-temperature incubator (e.g., 25 °C). Allow the samples to equilibrate for a period sufficient to reach a steady state (typically 24-48 hours is a good starting point).[5]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. Crucially , the supernatant must be immediately filtered through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all particulate matter. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described in Protocol 3.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 3: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a robust and widely available technique for quantifying quinoline derivatives.[6][7]

Methodology:

-

Instrument Setup:

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV/DAD detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is common.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 220-350 nm range for a quinoline core.[6]

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2,7-dichloro-8-methylquinoline of known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., ACN or DMSO).

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

-

-

Calibration Curve Generation:

-

Inject each standard solution into the HPLC system in triplicate.

-

Plot the peak area from the chromatogram against the known concentration for each standard.

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.995 is typically required.

-

-

Sample Analysis:

-

Inject the diluted, filtered samples from the solubility experiment (Protocol 2).

-

Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.

-

Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. This value represents the solubility.

-

Caption: HPLC-UV Workflow for Solubility Quantification.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. A tabular format allows for easy comparison across different solvents and conditions.

Table 2: Template for Reporting Quantitative Solubility Data for 2,7-Dichloro-8-methylquinoline

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Toluene | 25 | Experimental Value | Calculated Value | e.g., Clear solution |

| e.g., Acetonitrile | 25 | Experimental Value | Calculated Value | e.g., Clear solution |

| e.g., Ethanol | 25 | Experimental Value | Calculated Value | e.g., Clear solution |

| e.g., Water | 25 | Experimental Value | Calculated Value | e.g., Suspension |

| ... | ... | ... | ... | ... |

Conclusion

While published solubility data for 2,7-dichloro-8-methylquinoline is scarce, a reliable solubility profile can be readily established through systematic experimental work. By combining theoretical predictions based on molecular structure with rigorous, validated protocols for qualitative and quantitative analysis, researchers can generate the essential data needed for informed decision-making in synthesis, formulation, and drug discovery. The methodologies outlined in this guide provide a self-validating framework to ensure the accuracy and integrity of these critical physicochemical measurements.

References

- Benchchem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbscEvMHAw5jMwIrCHYEtN4-6gvoEIIwTqWndQbuQYMf3og0vJAAE9BiALx6B37xXtPm59rF6vpA1Sn4yXOA3w3q1U4Sym-bVkvfGed0TgdXjvQDyj6vVU0dOheRWKTzos1jLRXQGNq5eWzfsLLXOuBeP_GRoDM8RJxu9KxIEYdjXziK-ZRxoz8ShWkmoPbL2zsHBmr42YF5iq7EEbZgIvjLNNHW4ANSMJIiBO3g==]

- Benchchem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3FS-qihO6QKXqWlzwOuTT6cGCrSWflck_5U4wiJIrWdI_FY8hv-dQEPnXnnsMvsPfcl1ty6glPjDszQ7dr2oT9CK6SrACdLcN4UYeAtnOB14YDtjZjBPU0IniE-XeV-MfC2jUcvLy5a4EWCeWjxSgCQr6Arqm5ScYXyuFety203XRPnLWe9TmeCvc8Wwk0dfZFrNFCg3E8a1nHBeHh3C_k8V48PxF3uOpnOhRGsvyMrhfgg==]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF-y0MzuDkeSXFipdSqO4pdxfpNWUUY3QqlzwerC0sQMKnQuje_6VemRuyy253WGKr4KnJ1sQz4IlWzuF-_HLzBLLUlCyUVFNgnmLlgbxSTyGDSMCFp3G0Oqw34lY6h9hxvWJb6spemdsmLis2IZhAbL49VPPT5L5Pju2mWH3zyeFw-X07fg==]

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0XQQqwNdRR97ZMNao-dXOkMJ3jx1NIdoVOjg3LyPXOHukA387XyYmeR_g3LwNBLySNqUoQS2SNqPfVWtgFa8DiFG-pjznAqDl5_SaA6cvgQM4LoseTRCpPQUwqCvhiGfXlTQS_Fr6SKh6O5rHm2S2y_rF_syoHFlIjZG0uy_PVgLxQsT-5IGFnzd8kB4WgnSLymPmRflY]

- Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, Vol 16, No 2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG06CGe0YxFoq3tLBU6KuhIAEJ7KsJv9eUyO2CcujR4ix_4yoo17r3AeF5_49LGaCiZpBdYChbcZeZGRD1ZWEJFaWpcxY4hhouP78zSX3kjDrln4NuuafwPL1e0zgOcIvKpKZbHiNeNhd1QS_R1jmYDKAZQetEHug==]

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuhJxtbgNqWrq8DlqS3YyH3yilRqboslQn6U5Sw5ac9L6Yy2cf4v6Fnj0e24XW9Q1cdL4bAwDynLL32d1gra9nF2IBy7FZj3FrE6ELvklLhgZhryN2ZiiAdEZlGjWhdOBEFlU=]

- ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzWz_xVlKSyiBfjBAoioiGMwe2iOoxVXICkomcvVSQJZ0hGspwUi3icSnxRiR0h0GX40hRNxup7jL0PCWEBFJLAQEGj1BI8bM9D8cZ-zDZOGjHbM5z99OaZW-_tRef4oPZo4JeHkorT65uEfmatg2iL6jM0N9Bg8RKeIQsbO4fHgdocRTYldfnLnkaQcp1c1-C2KvhnkIkXvMZV2DYsoKBwLY4puPQ9-9RYErgJBktEnw9bibkehWR7r7f2HaJMxgDFXUZvGkFwK2GbY2neXH-qR75tDb3WqHb_q3YuePamXIvHUw2-NaFn_eEnBke]

- PMC, NIH. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_NxO7am4Ar8ubPYDP2N5pWJyIg9J7gSz1JDzTwR0flCNez155Pkr6UtROzYl3uwwHSHlVOABewThpkXqX9KeOl1Dtt7Zn1ZixEK08CPENfeJjNa-PdTDtLmcrtKlUi5_76IXhSXklG47GjEc=]

- Quora. How to determine the solubility of organic compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiSzkreEIULL7doHHyoJ-KUcMI86qau_dlgkp02i_UC9Qiite_h0ODpTbh-bWHJyBaUifHqqjqKOMUoeV1PHfwbTuX4vlaHUrNycSqR2vRgS1BkLp8TOfTTCSCOM3lQWxDji2Y36967K2cOdVeu0qdrwJdvjxgakAJG6L2nsWYmc9W21Jgdk_KFg==]

- Unknown Source. Solubility of Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElW1EfQ6Uf7bWtkMWVFEe9yaq3ohRNLjpGYdHrXnmBaTa00FLfHvX3XsE8z-QcX-n6dYqsmNXDU0zR6eSWXD2F7yP0dar6xeY98uu6nsy4I8tbEYWssPH9jxIMFhxhcz5LxCUTzyitYRrhkyqaDLsZNFuEKTH-JW-Q93m2aKPEtKyenrJ0GHA=]

- Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7r2y55fqrXAot0UoC38S6GnDrwXkv6o0JnlggkHyAhUaOcpWaP3ExNjZrVn3bTbnbb2Gmst2zTHlDHm_WdW-ptUV3Cbj4U9MN7k1Jyy4NNFPTc5gtF0qFDZjWt8iAhbcjvPquh2Pqn9BXwJ7z-pPZceAsSIE=]

- Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkh8GFTJyDSVoVqYdi54u0gQXrfu_2TKEqmFRyOkLeB-40ySm-5cNK5c6MG69DfOCJb6K0x5-T_hqJWewE2_KFz_PELQbKDeDMlfYLa4ZZ0y57sN6DZcbzTTzIOMar3xA7b_lxLhZHwlPJk-0SW4auXqQECMI8iC8rq-TsWjWoAd6QQ6pdux1Q9Q==]

Sources

A Technical Guide to the Synthesis of 2,7-Dichloro-8-methylquinoline: Core Starting Materials and Synthetic Strategies

Abstract: 2,7-Dichloro-8-methylquinoline serves as a valuable heterocyclic scaffold for the development of novel therapeutic agents and functional materials. Its specific substitution pattern necessitates a carefully planned synthetic approach. This in-depth technical guide provides a comprehensive analysis of the viable synthetic pathways for 2,7-dichloro-8-methylquinoline, with a primary focus on the logical selection and preparation of the core starting materials. We present a robust, multi-step synthesis beginning with the strategic formation of a pre-functionalized aniline precursor, followed by the construction of the quinoline core and a final, decisive chlorination step. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted heterocycle like 2,7-dichloro-8-methylquinoline requires a strategy that precisely controls the placement of each substituent. A retrosynthetic analysis reveals that the most logical approach is to disconnect the quinoline core in a way that utilizes a pre-substituted aniline. This strategy secures the arrangement of the substituents on the benzene ring portion of the molecule from the outset.

The primary challenge lies in installing the two chlorine atoms at the C2 and C7 positions. Classic quinoline syntheses like the Doebner-von Miller (reaction of an aniline with α,β-unsaturated carbonyls) or the Combes (reaction of an aniline with β-diketones) are excellent for many substitution patterns but are not ideally suited for directly producing the 2,7-dichloro arrangement.[1][2][3]

Therefore, a more robust pathway involves three key stages:

-

Synthesis of the Cornerstone Precursor: Preparation of 3-chloro-2-methylaniline. This molecule contains the correct substitution to form the 7-chloro-8-methyl pattern on the final quinoline ring.

-

Construction of the Quinoline Core: Cyclization of the aniline with a suitable three-carbon component to form a quinolin-2,4-dione or a related hydroxyquinolinone intermediate.

-

Dichlorination: Conversion of the hydroxyl or keto groups on the heterocyclic ring to chlorides to yield the final product.

This approach offers superior control and is analogous to established methods for producing other polychlorinated quinolines.[4]

Caption: Retrosynthetic pathway for 2,7-dichloro-8-methylquinoline.

The Cornerstone Starting Material: Synthesis of 3-Chloro-2-methylaniline

The entire synthesis hinges on the availability and purity of 3-chloro-2-methylaniline. This intermediate ensures that the C7 and C8 substituents are correctly positioned from the beginning. While commercially available, its synthesis from more common precursors is straightforward and cost-effective. A reliable method is the reduction of the corresponding nitro compound, 1-chloro-2-methyl-3-nitrobenzene.[5]

Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline

This protocol details the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron in the presence of an acid catalyst.

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add finely divided iron powder (3.0 eq.), water, and a catalytic amount of concentrated hydrochloric acid (0.2 eq.).

-

Initiation: Heat the stirred suspension to boiling.

-

Addition of Nitro Compound: Add 1-chloro-2-methyl-3-nitrobenzene (1.0 eq.) portion-wise over 2 hours, ensuring the reaction mixture remains at a steady reflux.[5]

-

Reaction Completion: After the addition is complete, continue to reflux for an additional 3-4 hours until TLC analysis shows the complete consumption of the starting material.

-

Workup: Cool the reaction mixture and make it basic by adding a solution of sodium carbonate. The target aniline can then be isolated by steam distillation.[5]

-

Purification: The collected distillate is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Final purification is achieved by vacuum distillation to yield pure 3-chloro-2-methylaniline.[5][6]

Quantitative Data for Key Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |

| 1-Chloro-2-methyl-3-nitrobenzene | C₇H₆ClNO₂ | 171.58 | Precursor | - |

| Iron Powder | Fe | 55.85 | Reducing Agent | - |

| 3-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | Starting Material | ~94 |

digraph "Aniline Synthesis Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];Start [label="1-Chloro-2-methyl-3-nitrobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagents [label="Fe / HCl (cat.)\nH₂O, Reflux", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="3-Chloro-2-methylaniline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Basification (Na₂CO₃)\nSteam Distillation"]; Purification [label="Vacuum Distillation"];

Start -> Reagents; Reagents -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Workflow for the synthesis of 3-chloro-2-methylaniline.

Construction of the Quinoline Core

With the aniline precursor in hand, the next phase is the construction of the heterocyclic ring. A cyclocondensation reaction with diethyl malonate is an effective method to build the required 7-chloro-4-hydroxy-8-methylquinolin-2(1H)-one intermediate. This reaction is analogous to the Gould-Jacobs reaction, which proceeds through an initial condensation followed by a high-temperature thermal cyclization.[7]

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-8-methylquinolin-2(1H)-one

-

Initial Condensation: In a reaction vessel, mix 3-chloro-2-methylaniline (1.0 eq.) with diethyl malonate (1.1 eq.). Heat the mixture to approximately 140-150°C for 2 hours. The ethanol generated during the condensation is continuously removed.

-

Thermal Cyclization: The resulting crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, that has been pre-heated to ~250°C.[8]

-

Reaction Progression: Maintain the temperature for 30-60 minutes. The cyclized product will precipitate from the hot solution. Monitor the reaction by TLC.

-

Isolation: Cool the mixture, and add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid product by filtration, wash thoroughly with hexane, and dry to yield 7-chloro-4-hydroxy-8-methylquinolin-2(1H)-one.

Final Dichlorination Step

The final step is the conversion of the two hydroxyl groups of the quinolinone intermediate into the desired chlorine atoms. This transformation is reliably achieved using phosphorus oxychloride (POCl₃), a standard and powerful reagent for this type of chlorination.[4][8] The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, followed by nucleophilic attack by chloride ions.

Experimental Protocol: Synthesis of 2,7-Dichloro-8-methylquinoline

-

Reaction Setup: In a flask equipped with a reflux condenser and operating within a fume hood, carefully add the dried 7-chloro-4-hydroxy-8-methylquinolin-2(1H)-one (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.). A co-reagent such as phosphorus pentachloride (PCl₅) can be added to enhance reactivity.[4]

-

Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction should be monitored by TLC until all the starting material has been consumed.

-

Quenching: After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution.

-

Isolation and Purification: The precipitated solid is collected by filtration. The crude product is then neutralized with a basic solution (e.g., aqueous sodium bicarbonate), washed with water, and dried. Final purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure 2,7-dichloro-8-methylquinoline.

Caption: The complete three-stage synthetic pathway to the target molecule.

Summary and Outlook

The synthesis of 2,7-dichloro-8-methylquinoline is most effectively and logically achieved through a three-stage process. This strategy begins with the synthesis of the key starting material, 3-chloro-2-methylaniline, which sets the substitution pattern of the benzenoid ring. Subsequent cyclocondensation with diethyl malonate builds the heterocyclic core, yielding a dihydroxyquinoline intermediate. The final, high-yielding step involves a robust dichlorination using phosphorus oxychloride to furnish the target compound. This guide provides field-proven, step-by-step protocols that are grounded in established chemical principles, offering researchers a clear and reliable pathway for obtaining this valuable chemical entity for further investigation in medicinal chemistry and materials science.

References

-

Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(5), 442-451. [Link]

-

Patel, V. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20433-20455. [Link]

- Ahluwalia, V. K., & Parashar, R. K. (2002). Combes Quinoline Synthesis. In Organic Reaction Mechanisms.

-

University of Durham. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

-

Wikiwand. (n.d.). Combes quinoline synthesis. [Link]

-

Das, S. N. (2016). Doebner-Miller reaction and applications. SlideShare. [Link]

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

- Google Patents. (1984).

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium–Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

- Google Patents. (1997). US5700942A - Process for preparing quinoline bases.

- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. [Link]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Electrophilic Substitution Reactions of 8-Methylquinoline: A Technical Guide to Regioselectivity and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Within this important class of heterocycles, 8-methylquinoline presents a unique substitution pattern that offers both opportunities and challenges in the synthesis of novel compounds.